molecular formula C16H19FN4O3 B2997531 N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 942006-26-0

N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2997531
CAS No.: 942006-26-0
M. Wt: 334.351
InChI Key: LBAYJTAYYZIXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic small molecule built around the 1,3,8-triazaspiro[4.5]decane-2,4-dione pharmacophore, a scaffold recognized for its potential in medicinal chemistry and chemical biology research . This compound features a characteristic spirocyclic system where a piperidine ring is fused to a hydantoin (imidazolidine-2,4-dione) ring system, which is further functionalized with an N-methyl group and an acetamide linker bearing a 2-fluorophenyl substituent . The incorporation of the fluorine atom on the aniline ring is a common strategy in drug discovery to influence the molecule's electronic properties, metabolic stability, and binding affinity. The 1,3,8-triazaspiro[4.5]decane core is a privileged structure in the design of bioactive molecules. Spirocyclic compounds like this one are valued for their three-dimensionality and structural rigidity, which can lead to high selectivity and unique interaction profiles with biological targets . Published patent literature indicates that structurally related 1,3,8-triazaspiro[4.5]decane derivatives have been investigated for their utility as glycosidase inhibitors , suggesting potential research applications in the study of metabolic disorders and lysosomal storage diseases . Furthermore, the core structure has historically been utilized in the development of polymer stabilizers , demonstrating its versatility in materials science applications . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-20-14(23)16(19-15(20)24)6-8-21(9-7-16)10-13(22)18-12-5-3-2-4-11(12)17/h2-5H,6-10H2,1H3,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAYJTAYYZIXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a triazaspiro framework, suggests various pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Common NameThis compound
CAS Number942006-26-0
Molecular FormulaC16_{16}H19_{19}FN4_{4}O3_{3}
Molecular Weight334.35 g/mol

The compound comprises a fluorophenyl group attached to a triazaspirodecane moiety, which is significant for its biological interactions.

Anticancer Properties

Compounds containing the triazole ring have been explored for their anticancer effects. A study demonstrated that triazole derivatives could inhibit cancer cell proliferation by interfering with metabolic pathways and inducing apoptosis in cancer cells . Although direct evidence for the anticancer activity of this specific compound is sparse, the structural similarities imply a potential for similar effects.

Enzyme Inhibition

Triazole derivatives have also been reported to inhibit various enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission. Studies on related compounds suggest that this compound may exhibit similar enzyme inhibitory properties.

Case Studies

  • Study on Antitubercular Activity :
    • A related compound was tested against Mycobacterium tuberculosis and exhibited significant inhibition compared to standard drugs like rifampicin . This highlights the potential of triazole derivatives in treating tuberculosis.
  • Antioxidant Activity :
    • Similar compounds have shown high antioxidant activity in vitro, with IC50_{50} values indicating their potency against oxidative stress . This suggests that this compound could possess protective effects against cellular damage.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name Core Structure Substituents Biological Target Key Findings Reference
N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide 1,3,8-Triazaspiro[4.5]decan-8-yl 3-methyl-2,4-dioxo; N-(2-fluorophenyl) Not explicitly stated Structural similarity to kinase/phospholipase inhibitors N/A
Compound C (2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide) 1,3,8-Triazaspiro[4.5]decan-3-yl 4-oxo-1-phenyl; N-(2,2,2-trifluoroethyl) DDR1 kinase Reduces fibrosis and renal dysfunction
Compound 5 (N-(2,4-dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide) 1,3,8-Triazaspiro[4.5]decan-8-yl 8-(2,4-dimethoxybenzoyl); N-(2,4-dichlorophenethyl) Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) Potent and selective inhibition (IC50 = 90 nM)
PLD2 Inhibitor (Halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides) 1,3,8-Triazaspiro[4.5]decan-8-yl Halogenated benzamides; 4-oxo-1-phenyl Phospholipase D2 (PLD2) Isoform-selective inhibition (IC50 = 20–200 nM); improved metabolic stability
2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 1,3,8-Triazaspiro[4.5]decan-8-yl 3-methyl-2,4-dioxo; N-(2-trifluoromethylphenyl) Not specified Structural analog with enhanced lipophilicity due to CF3 group

Key Structural Variations and Structure-Activity Relationships (SAR)

Spirocyclic Core Modifications :

  • 4-Oxo vs. 2,4-Dioxo : The presence of dual oxo groups (2,4-dioxo) in the target compound may enhance hydrogen bonding with target enzymes compared to single oxo analogs like Compound C .
  • Phenyl vs. Methyl Substitution : 1-Phenyl substitution in Compound C and PLD2 inhibitors improves steric bulk, whereas 3-methyl in the target compound may optimize metabolic stability .

Acetamide Substituents: Fluorophenyl vs. Halogenated Benzamides: PLD2 inhibitors with halogenated benzamides (e.g., Cl, F) demonstrate improved selectivity and potency, suggesting that similar modifications in the target compound could enhance binding .

Biological Target Implications :

  • DDR1 Kinase Inhibition : Compound C’s trifluoroethyl group is critical for DDR1 binding, while the target compound’s fluorophenyl may favor alternative kinase interactions .
  • PLD2 Selectivity : Halogenated benzamides in PLD2 inhibitors achieve isoform selectivity via hydrophobic interactions, a strategy applicable to optimizing the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.